amine](/img/structure/B13263670.png)
[1-(3-Bromophenyl)propyl](2-methoxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)propylamine: is an organic compound that features a brominated phenyl group attached to a propyl chain, which is further linked to a methoxyethyl amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromophenyl)propylamine typically involves the following steps:
Bromination of Phenylpropane: The starting material, phenylpropane, undergoes bromination using bromine in the presence of a catalyst such as iron(III) bromide to yield 3-bromophenylpropane.
Amination: The 3-bromophenylpropane is then reacted with 2-methoxyethylamine under basic conditions, often using a base like sodium hydride or potassium carbonate, to form the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of 1-(3-Bromophenyl)propylamine can be scaled up by optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or aldehydes, and reduced to form alkanes or alcohols.
Coupling Reactions: It can participate in coupling reactions like Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative to form new carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide, potassium cyanide, or primary amines in polar aprotic solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of phenylpropyl derivatives with various functional groups.
Oxidation: Formation of 3-bromophenylpropanone or 3-bromophenylpropanal.
Reduction: Formation of 3-bromophenylpropane or 3-bromophenylpropanol.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of more complex organic molecules.
- Employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology and Medicine:
- Potential use in the development of pharmaceuticals due to its structural similarity to bioactive compounds.
- Investigated for its potential as a ligand in receptor binding studies.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which 1-(3-Bromophenyl)propylamine exerts its effects depends on its specific application. In medicinal chemistry, it may act as a ligand that binds to specific receptors or enzymes, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and selectivity.
Comparison with Similar Compounds
1-(4-Bromophenyl)propylamine: Similar structure but with the bromine atom at the para position.
1-(3-Chlorophenyl)propylamine: Chlorine atom instead of bromine.
1-(3-Bromophenyl)propylamine: Ethoxy group instead of methoxy.
Uniqueness:
- The presence of the bromine atom at the meta position provides unique electronic and steric properties, influencing its reactivity and binding characteristics.
- The methoxyethyl amine group offers potential for hydrogen bonding and increased solubility in polar solvents.
Properties
Molecular Formula |
C12H18BrNO |
|---|---|
Molecular Weight |
272.18 g/mol |
IUPAC Name |
1-(3-bromophenyl)-N-(2-methoxyethyl)propan-1-amine |
InChI |
InChI=1S/C12H18BrNO/c1-3-12(14-7-8-15-2)10-5-4-6-11(13)9-10/h4-6,9,12,14H,3,7-8H2,1-2H3 |
InChI Key |
FCURROZSPMNQRI-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC=C1)Br)NCCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


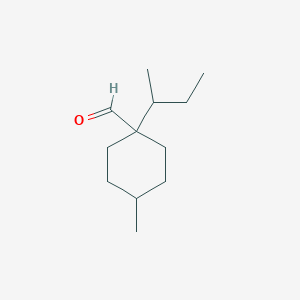
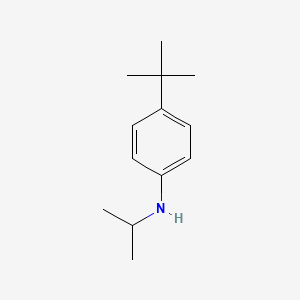
![4-Chloro-2-[(propylamino)methyl]phenol](/img/structure/B13263605.png)
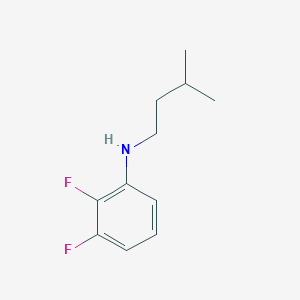

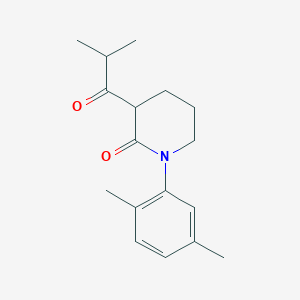
![4-[(2-Methoxyphenyl)sulfanyl]cyclohexan-1-amine](/img/structure/B13263631.png)
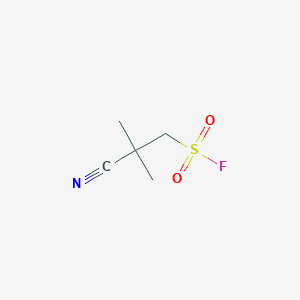
![1-(Propan-2-yl)-4,5-dihydro-1H-spiro[cyclopenta[c]pyrazole-6,3'-piperidine]](/img/structure/B13263639.png)
![[1-(5-Bromothiophen-2-yl)ethyl][3-(dimethylamino)propyl]amine](/img/structure/B13263645.png)
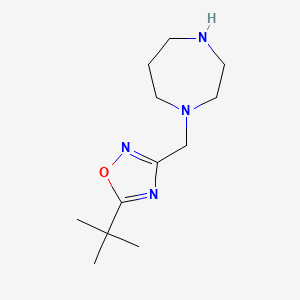
![2-[(2-Ethylbutyl)amino]-N,N-dimethylacetamide](/img/structure/B13263672.png)
![1-[(2-Aminobutyl)sulfanyl]-4-fluorobenzene](/img/structure/B13263674.png)

